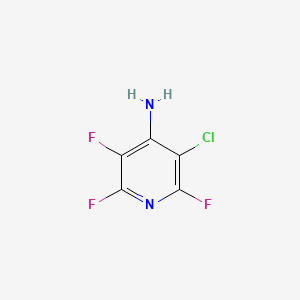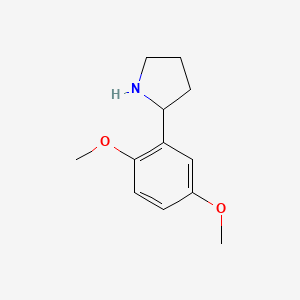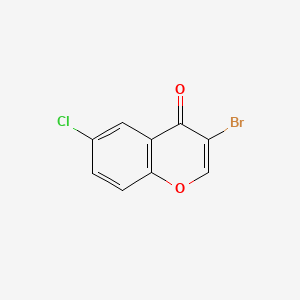
1-Boc-indole
概要
説明
1-Boc-indole , also known as tert-butyl 1H-indole-1-carboxylate , is a chemical compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.27 g/mol . It is a white to cream to pale brown or pink crystalline powder. The compound was originally part of the Alfa Aesar product portfolio and is now available under the Thermo Scientific Chemicals brand .
Molecular Structure Analysis
The molecular structure of 1-Boc-indole consists of an indole ring fused with a tert-butyl ester group. The Boc group is attached to the nitrogen atom of the indole ring. The compound’s SMILES notation is: CC©©OC(=O)N1C=CC2=CC=CC=C12 .
科学的研究の応用
Synthesis of Heterocyclic Frameworks
“1-Boc-indole” serves as a versatile building block in the synthesis of diverse heterocyclic frameworks. Its unique aromaticity and reactivity allow for cycloaddition reactions, which are atom-economical and green chemistry-compliant. These reactions facilitate the construction of complex structures like cyclohepta[b]indoles, tetrahydrocarbazoles, and indolines, which are significant in the development of bioactive molecules .
Metal-Catalyzed Functionalization
The compound is pivotal in metal-catalyzed functionalization reactions. Advances in this area have led to selective functionalization at various positions on the indole ring, enabling the creation of a wide spectrum of indole derivatives. These derivatives have applications ranging from medicinal chemistry to materials science .
Biological Activity
Indole derivatives, including those derived from “1-Boc-indole,” are known for their biological activities. They play a crucial role in the treatment of various disorders, including cancer and microbial infections. The structural motif of indole is a key pharmacophore in the development of drugs targeting a variety of diseases .
Suzuki-Miyaura Cross-Coupling Reactions
“1-Boc-indole” is used in Suzuki-Miyaura cross-coupling reactions, which are essential for creating biaryl compounds. This reaction is particularly useful in synthesizing compounds with potential pharmaceutical applications .
Palladium-Catalyzed Benzylation
This application involves the use of “1-Boc-indole” in palladium-catalyzed benzylation reactions. Such reactions are crucial for introducing benzyl groups into molecules, which can alter their chemical properties and enhance their therapeutic potential .
Synthesis of Hydroxyquinones
“1-Boc-indole” is utilized in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides. Hydroxyquinones are important in various fields, including pharmaceuticals and dyes, due to their antioxidant properties .
特性
IUPAC Name |
tert-butyl indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPIFQXNMLDXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393394 | |
| Record name | 1-Boc-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-indole | |
CAS RN |
75400-67-8 | |
| Record name | 1-Boc-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-butoxycarbonyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Boc-indole in organic synthesis, particularly in the context of the provided research?
A: 1-Boc-indole serves as a valuable starting material for synthesizing more complex molecules. The research highlights its use in a two-step synthesis of an indole-3-acetic acid derivative [], a key intermediate of the plant hormone auxin. This synthesis involves an iridium-catalyzed C-H borylation of 1-Boc-indole followed by a palladium-catalyzed cross-coupling reaction [].
Q2: Can you elaborate on the conversion of 1-Boc-indoles to 1-Boc-oxindoles as mentioned in the research?
A: While the provided abstracts [, ] don't offer specifics about the conversion process, the titles suggest a chemical transformation where 1-Boc-indoles are used to synthesize 1-Boc-oxindoles. This likely involves oxidation of the indole ring system to yield the corresponding oxindole structure, while retaining the Boc protecting group. Further investigation into the full research articles would be necessary to uncover the detailed reaction conditions and mechanism.
Q3: How does the photoassisted cross-coupling reaction described in the research impact the use of 1-Boc-indole?
A: The research focuses on a novel photoassisted Suzuki-Miyaura cross-coupling reaction using visible light []. While not directly applied to 1-Boc-indole in this specific research, this methodology could potentially be adapted for similar transformations using 1-Boc-indole derivatives possessing α-chloroacetyl groups. This could open new avenues for synthesizing diverse indole-based compounds with potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

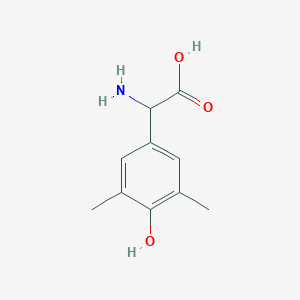

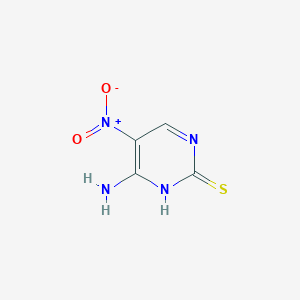
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
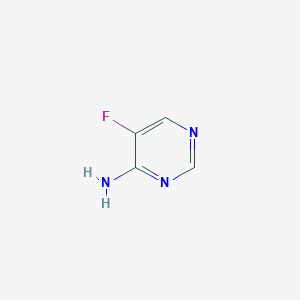
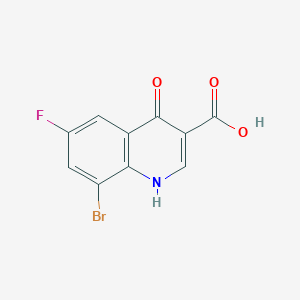
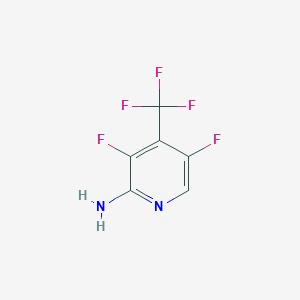
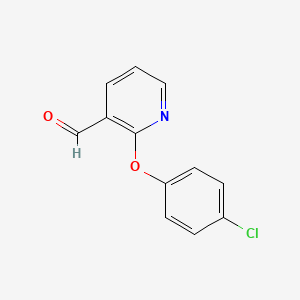

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)
